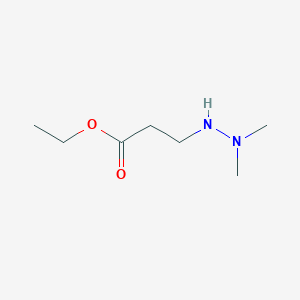![molecular formula C8H9N3 B3052945 3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 4919-13-5](/img/structure/B3052945.png)
3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The structure of this compound consists of a triazole ring fused to a pyridine ring, with methyl groups attached at the 3rd and 6th positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine involves the use of enaminonitriles and benzohydrazides. This method is catalyst-free and utilizes microwave irradiation to facilitate the reaction. The process involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . Another method involves the use of dicationic molten salts as catalysts, which provide high yields and environmentally friendly conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and dicationic molten salts allows for efficient and scalable production, making it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the triazole or pyridine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Applications De Recherche Scientifique
3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it useful in biological studies.
Medicine: It has potential therapeutic applications, including as an anticancer and anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as JAK1 and JAK2, which are involved in inflammatory and proliferative pathways . Additionally, it can interact with receptors and proteins, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[1,5-a]pyridine: Exhibits similar biological activities and is used in medicinal chemistry.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness: 3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 3rd and 6th positions enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
4919-13-5 |
|---|---|
Formule moléculaire |
C8H9N3 |
Poids moléculaire |
147.18 g/mol |
Nom IUPAC |
3,6-dimethyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C8H9N3/c1-6-3-4-8-10-9-7(2)11(8)5-6/h3-5H,1-2H3 |
Clé InChI |
CRKXUWSKMFLMNL-UHFFFAOYSA-N |
SMILES |
CC1=CN2C(=NN=C2C=C1)C |
SMILES canonique |
CC1=CN2C(=NN=C2C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B3052868.png)




![Furo[3,4-c]pyridin-1(3H)-one](/img/structure/B3052880.png)




